4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride chemical properties
4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride chemical properties
An In-depth Technical Guide to 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride is a heterocyclic compound of significant interest in the field of drug discovery and development. Its structure combines two key pharmacophoric features: the piperidine ring and a trifluoromethoxylated phenyl group. The piperidine nucleus is a ubiquitous scaffold found in numerous FDA-approved drugs, valued for its ability to introduce a basic nitrogen center, which can be crucial for target binding and modulating pharmacokinetic properties.[1] The trifluoromethoxy (-OCF₃) group is a powerful bioisostere for other functionalities, often introduced to enhance metabolic stability, increase lipophilicity, and improve membrane permeability and binding affinity of a drug candidate.[2]
This guide provides a comprehensive technical overview of the chemical properties, synthesis, analysis, and safe handling of 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride, positioning it as a versatile building block for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[3]
Section 1: Core Physicochemical Properties
The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The data below has been consolidated from various chemical information databases.
| Property | Value | Source(s) |
| CAS Number | 174663-82-0 | [4] |
| Molecular Formula | C₁₂H₁₅ClF₃NO | Derived |
| Molecular Weight | 281.70 g/mol | Calculated |
| IUPAC Name | 4-[3-(trifluoromethoxy)phenyl]piperidine;hydrochloride | [5] |
| Appearance | Solid / Crystalline Solid | [6] |
| InChI Key | OGZONGZRKSIERU-UHFFFAOYSA-N | [7] |
| SMILES | C1CNCCC1C2=CC(=CC=C2)OC(F)(F)F.Cl | [7] |
| Storage | Store at room temperature or refrigerated (0-8°C), in a dry, dark area, under an inert atmosphere. | [3][8] |
Section 2: Synthesis and Chemical Reactivity
The synthesis of 4-arylpiperidines is a well-established field in organic chemistry. While a specific, peer-reviewed synthesis for 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride was not found in the initial search, a general and adaptable multi-step pathway can be conceptualized based on methods for analogous structures.[9][10] A representative workflow often involves the construction of the piperidine ring or the coupling of pre-existing phenyl and piperidine moieties.
A plausible synthetic route, adapted from methodologies for related compounds, is outlined below. This process illustrates the strategic steps required, starting from a pyridine precursor, to achieve the final saturated heterocyclic product.
Conceptual Synthetic Workflow
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Quaternization: A substituted pyridine, 4-[3-(trifluoromethoxy)phenoxy]pyridine, is reacted with a benzyl halide. This step activates the pyridine ring for subsequent reduction.
-
Partial Reduction: The resulting pyridinium salt is selectively reduced to a tetrahydropyridine intermediate using a reducing agent like sodium borohydride.
-
Hydrogenation & Deprotection: The double bond in the tetrahydropyridine ring is saturated via catalytic hydrogenation. This step often simultaneously cleaves the N-benzyl protecting group (hydrogenolysis).
-
Salt Formation: The resulting free base, 4-(3-Trifluoromethoxy-phenyl)-piperidine, is treated with hydrochloric acid (HCl) to yield the stable hydrochloride salt.
Chemical Reactivity Insights
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N-H Acidity and Basicity: The secondary amine of the piperidine ring is basic and serves as a key site for derivatization (e.g., N-alkylation, N-acylation) to modulate the compound's properties.
-
Aromatic Ring: The trifluoromethoxy-phenyl ring can undergo electrophilic aromatic substitution, although the -OCF₃ group is deactivating. Its primary role is to engage in hydrophobic and other non-covalent interactions with biological targets.
-
-OCF₃ Group: The trifluoromethoxy group is highly stable and resistant to metabolic degradation, a key reason for its incorporation in drug design.[2]
Section 3: Spectroscopic and Analytical Characterization
The identity and purity of 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride are confirmed using a suite of standard spectroscopic and analytical techniques.[11] While specific spectra for this exact compound are proprietary, the expected characteristics can be reliably predicted.
Expected Spectroscopic Signatures:
-
¹H NMR: The spectrum would show complex multiplets for the aromatic protons on the trifluoromethoxy-phenyl ring. The aliphatic protons on the piperidine ring would appear as a series of broad, overlapping multiplets. A broad singlet, corresponding to the N-H proton of the hydrochloride salt, would likely be observed downfield.
-
¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, with the carbon attached to the trifluoromethoxy group appearing as a quartet due to C-F coupling. Signals for the aliphatic carbons of the piperidine ring would be present in the upfield region.
-
Mass Spectrometry (ESI-MS): In positive ion mode, the spectrum would show a prominent peak for the molecular ion of the free base [M+H]⁺.
-
Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching (as a broad band for the ammonium salt), C-H stretching for both aromatic and aliphatic groups, C-O-C stretching of the ether, and strong C-F stretching bands characteristic of the trifluoromethoxy group.
Purity Analysis Protocol (GC-FID)
A standard method for assessing the purity of such compounds is Gas Chromatography with Flame Ionization Detection (GC-FID).[11]
-
Sample Preparation: Accurately weigh 1-2 mg of the compound and dissolve it in a suitable solvent (e.g., methanol, dichloromethane) to a final concentration of ~1 mg/mL. The hydrochloride salt may need to be neutralized to the free base for better volatility.
-
Instrumentation: Use a GC system equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane) and an FID detector.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas: Helium or Hydrogen
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10-20 °C/min to 280 °C and hold for 5-10 minutes.
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[11]
Section 4: Safety, Handling, and Storage
As with any research chemical, proper safety protocols must be followed. The toxicological properties of this specific compound have not been fully investigated, and caution is advised.[12] Information is derived from safety data sheets (SDS) of structurally related compounds.
GHS Hazard Classification
Based on analogous compounds, 4-(3-Trifluoromethoxy-phenyl)-piperidine hydrochloride is anticipated to have the following classifications:
-
Acute Toxicity, Oral (Warning) [13]
-
Skin Irritation (Warning) [13]
-
Serious Eye Irritation (Warning) [13]
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Warning) [13]
Safe Handling Protocol
Step-by-Step Handling Procedures:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[14] Ensure that a safety shower and eye wash station are readily accessible.[12]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety glasses or goggles.[8]
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and use proper removal technique to avoid skin contact.[12][14]
-
Body Protection: Wear a lab coat. For larger quantities or risk of splash, consider additional protective clothing.[12]
-
-
Handling: Avoid creating dust. Do not breathe dust or vapor.[12] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.[14]
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[12][15]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs.[12][15]
-
Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12][15]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[14]
-
-
Storage: Store locked up in a tightly closed container in a dry, cool, and well-ventilated place.[14][15] Protect from light and moisture.[8]
References
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PubChem. (n.d.). 4-(TRIFLUOROMETHOXY)PIPERIDINE HCl. National Center for Biotechnology Information. Retrieved from [Link]
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INDOFINE Chemical Company. (2026, January 23). Safety Data Sheet: [4-(TRIFLUOROMETHYL)PHENYL] DIMETHYLCARBINOL. Retrieved from [Link]
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NextSDS. (n.d.). 4-[3-(TRIFLUOROMETHOXY)PHENOXY]PIPERIDINE — Chemical Substance Information. Retrieved from [Link]
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NextSDS. (n.d.). 4-[3-(trifluoromethoxy)phenyl]piperidine — Chemical Substance Information. Retrieved from [Link]
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National Measurement Institute Australia. (2023, June 2). Reference Material Product Information Sheet: 1-(3-Trifluoromethylphenyl)piperazine hydrochloride. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). 4-(3-(Trifluoromethyl)phenyl)piperidine hydrochloride. Retrieved from [Link]
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PMC. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Retrieved from [Link]
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NextSDS. (n.d.). 4-[3-(TRIFLUOROMETHYL)PHENOXY]PIPERIDINE — Chemical Substance Information. Retrieved from [Link]
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Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Omair-Al-Majid/d051c27e828469850c95a02e86b0200832d2c129]([Link]
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Der Pharma Chemica. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Retrieved from [Link]
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ACS Publications. (2019, July 12). Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. Journal of Medicinal Chemistry. Retrieved from [Link]
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PMC. (n.d.). A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. Retrieved from [Link]
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MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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PubMed. (2018, September 27). Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine. Retrieved from [Link]
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